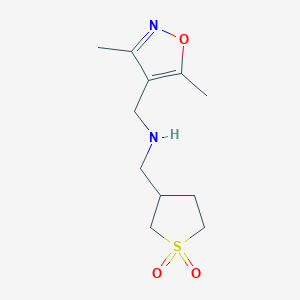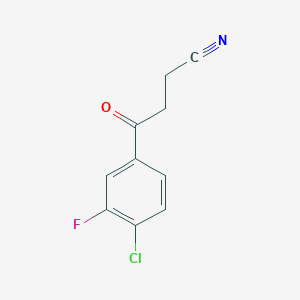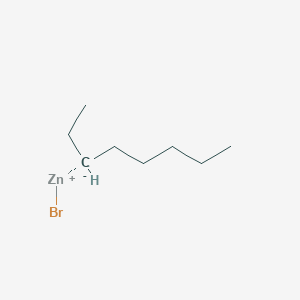
3-OctylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-OctylZinc bromide is an organozinc compound with the chemical formula C8H17BrZn. It is a member of the organozinc halides, which are widely used in organic synthesis due to their reactivity and versatility. This compound is particularly useful in the formation of carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-OctylZinc bromide can be synthesized through the reaction of octyl bromide with zinc in the presence of a suitable solvent. One common method involves the use of active zinc, which is prepared by treating zinc dust with a small amount of iodine in tetrahydrofuran (THF). The reaction proceeds as follows:
C8H17Br+Zn→C8H17ZnBr
The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve distillation or crystallization techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-OctylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.
Transmetalation: It can transfer its alkyl group to other metals, such as palladium or nickel, in catalytic cycles.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides and is carried out in polar aprotic solvents like THF.
Transmetalation: Often involves palladium or nickel catalysts and is carried out under inert atmospheres.
Addition Reactions: Usually performed in the presence of a base, such as lithium diisopropylamide (LDA), to deprotonate the carbonyl compound.
Major Products Formed
Nucleophilic Substitution: Produces new alkylated products.
Transmetalation: Forms organometallic intermediates that can undergo further reactions.
Addition Reactions: Yields secondary or tertiary alcohols depending on the starting carbonyl compound.
Aplicaciones Científicas De Investigación
3-OctylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-OctylZinc bromide involves the transfer of its alkyl group to an electrophilic center. This process is facilitated by the polar nature of the carbon-zinc bond, which makes the carbon nucleophilic. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon during the reaction. This allows for the formation of new carbon-carbon bonds with high regio- and stereoselectivity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylzinc (C2H5)2Zn
- Dimethylzinc (CH3)2Zn
- Phenylzinc bromide (C6H5ZnBr)
Comparison
3-OctylZinc bromide is unique due to its longer alkyl chain, which can influence its reactivity and solubility compared to shorter-chain organozinc compounds like diethylzinc and dimethylzinc. The presence of the bromide ion also affects its reactivity, making it more suitable for certain types of reactions, such as nucleophilic substitutions .
Propiedades
Fórmula molecular |
C8H17BrZn |
|---|---|
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
bromozinc(1+);octane |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h5H,3-4,6-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YAWUINWWJVZQLN-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[CH-]CC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
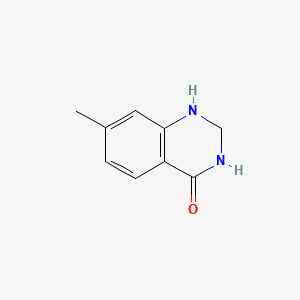
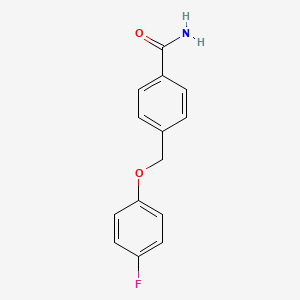


![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
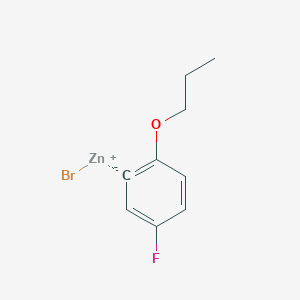
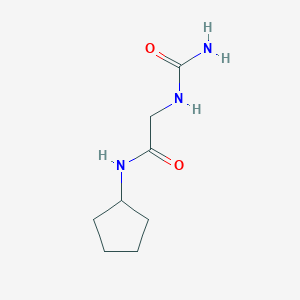

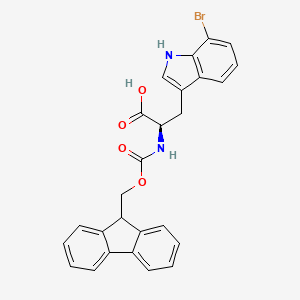

![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
